
3-(哌啶-2-基)吡啶二盐酸盐
描述
3-(Piperidin-2-yl)pyridine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities. It is commonly utilized in the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
3-(Piperidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of various industrial chemicals and materials
作用机制
Target of Action
Piperidine and pyridine derivatives are known to interact with a variety of targets. For instance, some piperidine derivatives have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
The mode of action of piperidine and pyridine derivatives can vary widely depending on the specific compound and its targets. Some may work by inhibiting enzymes, others may block receptor sites, and still others may interfere with cell signaling pathways
Biochemical Pathways
Piperidine and pyridine derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly affect its bioavailability and efficacy. These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the tissues it encounters in the body
Result of Action
The molecular and cellular effects of a compound’s action depend on its targets and mode of action. These effects can range from changes in cell signaling and gene expression to alterations in cell growth and survival
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other molecules
生化分析
Biochemical Properties
3-(Piperidin-2-yl)pyridine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it can bind to specific receptors in the nervous system, influencing neurotransmitter release and uptake . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in pharmacological studies.
Cellular Effects
The effects of 3-(Piperidin-2-yl)pyridine dihydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production . These cellular effects underscore the compound’s potential in therapeutic applications and its impact on cellular physiology.
Molecular Mechanism
At the molecular level, 3-(Piperidin-2-yl)pyridine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, it can activate certain receptors, leading to downstream signaling events that influence cellular responses . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic targets.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Piperidin-2-yl)pyridine dihydrochloride in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its efficacy . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These findings highlight the importance of temporal dynamics in the compound’s biochemical effects.
Dosage Effects in Animal Models
In animal models, the effects of 3-(Piperidin-2-yl)pyridine dihydrochloride vary with different dosages. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, toxic effects have been observed, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications and the need for thorough toxicity studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 3-(Piperidin-2-yl)pyridine dihydrochloride may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity .
化学反应分析
Types of Reactions
3-(Piperidin-2-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
相似化合物的比较
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- 2-(Piperidin-1-yl)pyridine
- 4-(Piperidin-1-yl)pyridine
- 3-(Piperidin-1-yl)pyridine
Uniqueness
What sets 3-(Piperidin-2-yl)pyridine dihydrochloride apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it particularly valuable in certain research and industrial applications .
属性
IUPAC Name |
3-piperidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZQNZVYCJLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934525 | |
| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143924-48-5, 15251-47-5 | |
| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anabasine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-methoxypropanesulfonamido)-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B1652335.png)

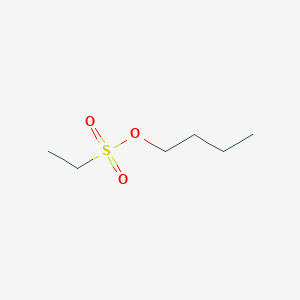
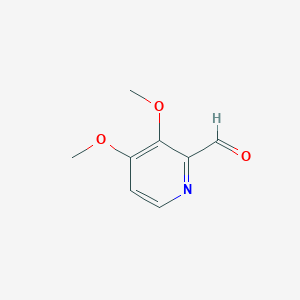
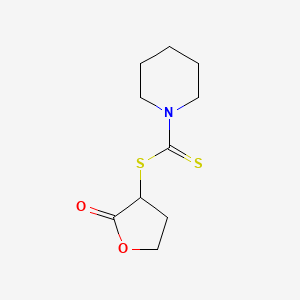

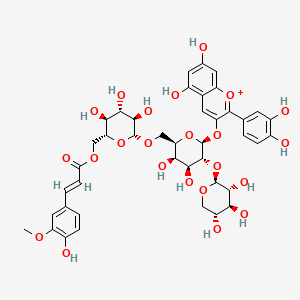
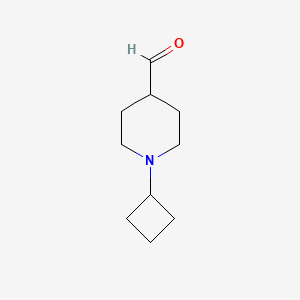

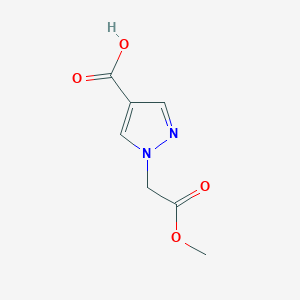
![N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate](/img/structure/B1652346.png)

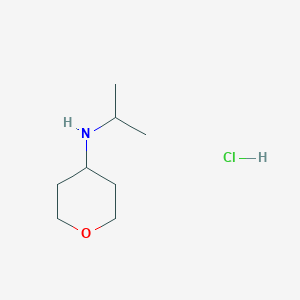
![2-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)-2-phenylacetamide](/img/structure/B1652356.png)
